Monoethylglycinexylidide hydrochloride

Vue d'ensemble

Description

Monoethylglycinexylidide hydrochloride is the hydrochloride salt of monoethylglycinexylidide. It contains a monoethylglycinexylidide.

Mécanisme D'action

Target of Action

Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine . It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration .

Mode of Action

MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses . This results in a numbing effect on the local tissues where the medication is applied . Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake . This inhibition occurs at clinically relevant concentrations .

Biochemical Pathways

The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes . This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1 .

Pharmacokinetics

The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent . The terminal half-life of Lidocaine is approximately 3.78 hours . MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles .

Result of Action

The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels . By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects .

Action Environment

The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine . Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX .

Analyse Biochimique

Biochemical Properties

Monoethylglycinexylidide hydrochloride interacts with cytochrome P-450 enzymes in the liver . These enzymes play a crucial role in the oxidative metabolism of the compound .

Cellular Effects

As a metabolite of Lidocain, it may share some of its parent compound’s effects on cells, such as local anesthetic action .

Molecular Mechanism

This compound exerts its effects at the molecular level through interactions with cytochrome P-450 enzymes . These enzymes facilitate the oxidative metabolism of the compound, transforming it into its active form .

Metabolic Pathways

This compound is involved in the metabolic pathway of Lidocain, undergoing oxidative N-deethylation by liver cytochrome P-450 enzymes .

Activité Biologique

Monoethylglycinexylidide hydrochloride (MEGX) is a significant metabolite of lidocaine, primarily formed through oxidative N-deethylation in the liver. This compound has garnered attention due to its biological activity, particularly in relation to its pharmacokinetic properties, therapeutic efficacy, and potential toxicity. This article explores the biological activity of MEGX, supported by data tables and research findings.

Overview of Monoethylglycinexylidide

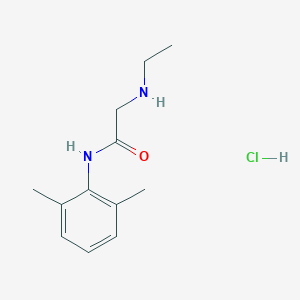

- Chemical Structure : MEGX is chemically described as N-(2,6-dimethylphenyl)-N2-ethylglycinamide hydrochloride.

- Molecular Formula : C₁₂H₁₉ClN₂O

- Molecular Weight : 242.75 g/mol

- CAS Number : 7729-94-4

MEGX is recognized for being approximately 80-90% as potent as lidocaine, which positions it as a relevant compound in both therapeutic and toxicological contexts .

Pharmacokinetics

The pharmacokinetic profile of MEGX is crucial for understanding its biological activity. Several studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Lidocaine | Monoethylglycinexylidide |

|---|---|---|

| (µg/mL) | 2.12 ± 0.81 | 0.31 ± 0.32 |

| (h) | 0.33 ± 0.11 | 1.53 ± 0.61 |

| AUC (µg/mL·h) | 3.12 ± 1.09 | 1.34 ± 1.20 |

| Terminal half-life (h) | 1.71 ± 0.51 | 3.22 ± 1.21 |

| Mean residence time (h) | 1.59 ± 0.36 | 4.67 ± 1.34 |

The table above illustrates that MEGX has a longer half-life and mean residence time compared to lidocaine, indicating prolonged effects in the body .

Hepatic Function Indicator

MEGX serves as a sensitive biomarker for hepatic function, particularly in liver transplant scenarios. Its formation is directly correlated with liver microsomal activity, making it a valuable indicator in assessing liver health .

Case Studies

-

Chronic Hepatitis and Cirrhosis :

A study involving 284 patients demonstrated that MEGX formation can differentiate between chronic hepatitis and cirrhosis based on liver function tests and histological scoring . The study highlighted that patients with lower MEGX levels exhibited more severe liver dysfunction. -

Liposuction Procedures :

In a clinical setting involving liposuction, researchers monitored plasma concentrations of lidocaine and MEGX in five female volunteers post-procedure. The findings indicated that MEGX levels peaked at a delayed rate compared to lidocaine, suggesting prolonged exposure to the metabolite which may influence post-operative recovery and pain management strategies .

Toxicity Profile

Despite its therapeutic benefits, MEGX also poses potential toxicity risks similar to lidocaine. High doses can lead to adverse effects such as convulsions in animal models . Monitoring MEGX levels is essential during procedures involving lidocaine to mitigate risks associated with systemic toxicity.

Applications De Recherche Scientifique

Hepatic Function Assessment

Monoethylglycinexylidide is utilized as a quantitative index of hepatic function. It is formed through the metabolism of lidocaine in the liver, making it a useful biomarker for evaluating liver health. Studies have shown that measuring serum MEGX concentrations can provide insights into the severity of hepatic dysfunction.

- Case Study Findings : A study involving 24 adults with chronic hepatitis and 47 patients with cirrhosis demonstrated that serum MEGX levels were significantly lower in patients with liver disease compared to healthy controls. The median MEGX concentration in controls was 67 ng/ml, while it was only 43 ng/ml in chronic hepatitis patients and 24 ng/ml in cirrhosis patients, indicating its potential as a diagnostic tool for liver dysfunction .

Prognostic Indicator

MEGX levels have been correlated with patient prognosis in liver disease. A follow-up study indicated that patients with MEGX formation above 30 ng/ml had a higher survival rate compared to those with lower concentrations (P = 0.004), thus highlighting its role not only in diagnosis but also in predicting patient outcomes .

Metabolism and Excretion

The pharmacokinetics of monoethylglycinexylidide have been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Pharmacokinetic Data : After intravenous administration of lidocaine, MEGX exhibits distinct pharmacokinetic properties:

| Parameter | Value (Awake) | Value (Anesthetized) |

|---|---|---|

| Cmax (ng/mL) | 230 ± 23 | 87 ± 21* |

| Tmax (min) | 30 ± 0 | 19 ± 9.5* |

| t1/2 (min) | 79 ± 11 | 78 ± 25 |

| AUC∞ ([mg·min]/mL) | 33 ± 5.9 | 11 ± 4.2* |

*Statistical significance indicates differences between awake and anesthetized states .

Assessment of Drug Safety

Monoethylglycinexylidide also plays a role in toxicological assessments, particularly concerning lidocaine toxicity. Its presence and concentration can indicate lidocaine's metabolic pathway and potential adverse effects.

- Clinical Relevance : In cases where lidocaine is administered, monitoring MEGX levels can help assess the risk of toxicity, especially in patients with pre-existing liver conditions where drug metabolism may be impaired .

Summary of Findings

The applications of monoethylglycinexylidide hydrochloride extend across various domains within clinical pharmacology:

- Hepatic Function Testing : Reliable indicator for assessing liver health.

- Prognostic Tool : Correlates with patient survival rates in liver diseases.

- Pharmacokinetic Profile : Detailed understanding aids in optimizing lidocaine therapy.

- Toxicological Assessment : Important for evaluating potential drug toxicity.

Analyse Des Réactions Chimiques

Metabolic Reactions

MEGX participates in dynamic metabolic pathways influenced by hepatic and renal functions:

MEGX’s elimination half-life ranges from 3.19–3.22 hours in mammals, with ~90% excreted renally as metabolites .

Pharmacokinetic Profile

Pharmacokinetic parameters of MEGX hydrochloride after subcutaneous administration in goat kids :

| Parameter | MEGX Hydrochloride | Lidocaine Hydrochloride |

|---|---|---|

| Cₘₐₓ (µg/mL) | 0.31 ± 0.32 | 2.12 ± 0.81 |

| Tₘₐₓ (h) | 1.53 ± 0.61 | 0.33 ± 0.11 |

| AUC (µg/mL·h) | 1.34 ± 1.20 | 3.12 ± 1.09 |

| Elimination Half-life (h) | 3.22 ± 1.21 | 1.71 ± 0.51 |

Key Findings:

- MEGX exhibits delayed absorption (Tₘₐₓ >1.5 hours) compared to lidocaine .

- Prolonged half-life suggests cumulative effects in hepatic impairment .

Analytical Detection Methods

Quantitative analysis of MEGX employs LC-MS/MS with high sensitivity (LLOQ: 0.00125 µg/mL) .

Validation Parameters:

| Metric | MEGX |

|---|---|

| Intraday Precision (RSD) | ≤5.3% |

| Interday Precision (RSD) | ≤15.64% |

| Recovery (%) | 61–80 |

MEGX is detected in plasma, urine, and bile, with N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide confirmed as the primary ion (m/z 207.148) .

Toxicological Implications

MEGX shares lidocaine’s toxicological profile but with reduced potency :

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXFVVHMUVBVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-94-4 | |

| Record name | Norlidocaine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.